7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one features a complex tricyclic framework with fused heterocyclic rings. Key substituents include:
- A furan-2-ylmethyl group at position 7, introducing oxygen-containing heteroaromaticity.
- A 6-imino moiety, which may participate in tautomerism or act as a hydrogen-bond donor.
- A 5-(4-methylphenyl)sulfonyl group, providing steric bulk and electron-withdrawing properties due to the sulfonyl linkage .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-15-7-9-17(10-8-15)32(29,30)19-13-18-22(25-20-6-2-3-11-26(20)23(18)28)27(21(19)24)14-16-5-4-12-31-16/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBQJFHTDRORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371132-47-7 | |
| Record name | 1-(2-FURYLMETHYL)-2-IMINO-3-[(4-METHYLPHENYL)SULFONYL]-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, sulfonyl chlorides, and triazine compounds. The reaction conditions may involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imino group can be reduced to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tricyclic heterocycles with variations in substituents and core structures. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Analogous Tricyclic Compounds
Key Observations :
Heteroatom Variations: Replacement of nitrogen/sulfur (e.g., 3,7-dithia in ) alters electronic properties and ring strain, influencing reactivity and solubility.
Functional Moieties: The 6-imino group in the target compound contrasts with the 6-[4-(trifluoromethyl)benzoyl]imino group in CAS 685860-24-6, where the trifluoromethyl moiety enhances metabolic stability and hydrophobic interactions . Furan vs.
Synthetic Pathways :
- Cross-coupling reactions (e.g., Suzuki-Miyaura in ) and sulfonylation are likely methods for introducing aryl and sulfonyl groups. Crystallographic tools like SHELXL and ORTEP-3 (referenced in ) are critical for structural validation.
Analytical and Pharmacological Considerations
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazatricyclo framework with various functional groups that contribute to its biological activity. The presence of the furan ring and sulfonyl group is particularly noteworthy as these moieties are often associated with diverse biological effects.
Molecular Formula
- C : 24
- H : 20
- N : 4
- O : 4
- S : 1
Structural Features
The compound features:
- A furan ring which is known for its role in various biological activities.
- A sulfonyl group that may enhance solubility and bioavailability.
- An imino group that can participate in hydrogen bonding interactions.
Antimicrobial Properties
Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives of furan have been shown to inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For example, furan-containing compounds have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K signaling pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors and inhibiting their activity.
- Cell Signaling Disruption : Alteration of signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
-
Pharmacokinetics and Toxicology :
- Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile and pharmacokinetic properties in vivo .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
